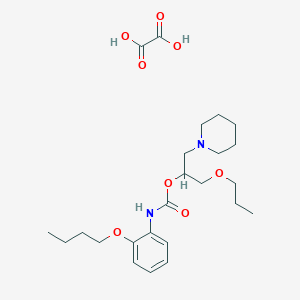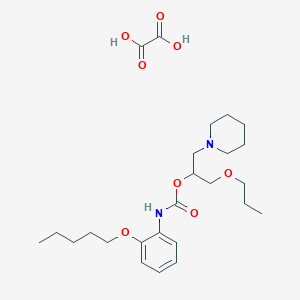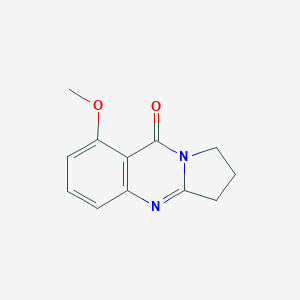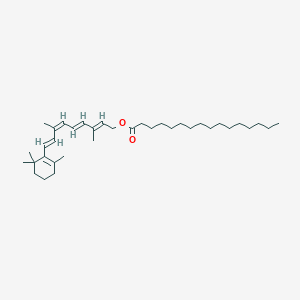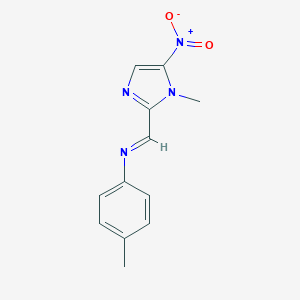
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNIMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIMBA is a nitroimidazole derivative that has been synthesized through various methods, and it has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. In We will also discuss several future directions for research on MNIMBA.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to selectively target cancer cells, which may be due to differences in ROS levels between cancer cells and normal cells. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to induce DNA damage in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can induce the expression of genes involved in apoptosis and DNA damage response, as well as modulate the activity of various enzymes involved in cellular metabolism. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several advantages for laboratory experiments, including its relative ease of synthesis and its selective targeting of cancer cells. However, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine-based cancer therapies, the investigation of its antimicrobial activity against drug-resistant strains, and the exploration of its radioprotective effects. Additionally, further investigation into the mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be synthesized through various methods, including condensation reactions between 4-methylbenzenamine and 1-methyl-5-nitroimidazole-2-carboxaldehyde, or through the reduction of 4-methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)imino)methyl)benzenamine using sodium dithionite. The synthesis of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been reported in several studies, and the purity and yield of the compound can be optimized through careful selection of reaction conditions.
Aplicaciones Científicas De Investigación
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, antimicrobial activity, and as a radioprotective agent. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess antimicrobial activity against a variety of bacterial strains, including drug-resistant strains such as MRSA. Additionally, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have radioprotective effects, protecting cells from radiation-induced damage.
Propiedades
Número CAS |
129661-57-0 |
|---|---|
Nombre del producto |
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-(1-methyl-5-nitroimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12N4O2/c1-9-3-5-10(6-4-9)13-7-11-14-8-12(15(11)2)16(17)18/h3-8H,1-2H3 |
Clave InChI |
GFZGRQLCVBRLTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
Sinónimos |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



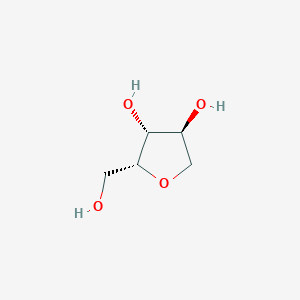
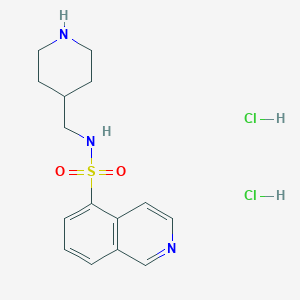
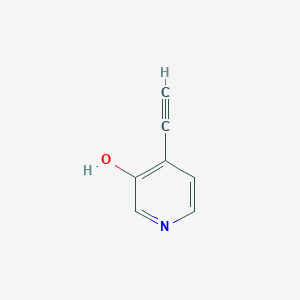
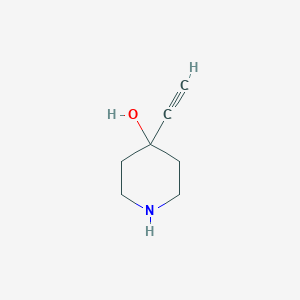
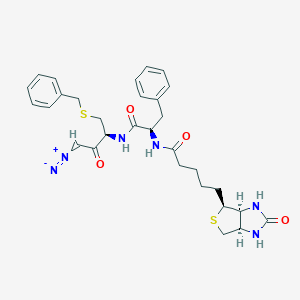

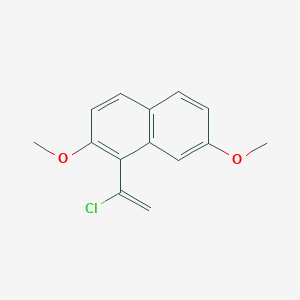
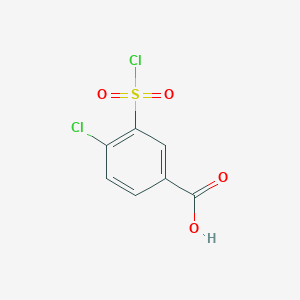
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)

